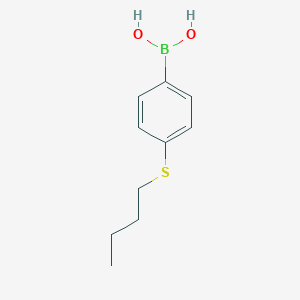

(4-Butylthiophen-2-yl)boronic acid

Beschreibung

BenchChem offers high-quality (4-Butylthiophen-2-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Butylthiophen-2-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

151588-38-4 |

|---|---|

Molekularformel |

C8H13BO2S |

Molekulargewicht |

184.07 g/mol |

IUPAC-Name |

(4-butylthiophen-2-yl)boronic acid |

InChI |

InChI=1S/C8H13BO2S/c1-2-3-4-7-5-8(9(10)11)12-6-7/h5-6,10-11H,2-4H2,1H3 |

InChI-Schlüssel |

VVIZPSCENFMUHN-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC=C(C=C1)SCCCC)(O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(4-Butylthiophen-2-yl)boronic acid chemical properties

An In-depth Technical Guide to (4-Butylthiophen-2-yl)boronic acid: Properties, Synthesis, and Applications in Modern Organic Chemistry

Abstract

(4-Butylthiophen-2-yl)boronic acid is a specialized organoboron compound that serves as a pivotal building block in contemporary organic synthesis. Its structure, which combines an electron-rich thiophene ring with a versatile boronic acid moiety and a lipophilic butyl group, makes it an invaluable reagent for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, stability, and spectroscopic signature. We present a robust, field-tested methodology for its synthesis via a lithiation-borylation sequence. The core of this document is an in-depth exploration of its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, complete with a detailed experimental protocol and a discussion of the mechanistic rationale behind the choice of catalytic components. This whitepaper is intended for researchers, medicinal chemists, and process development scientists who seek to leverage substituted thiopheneboronic acids for the synthesis of novel materials and pharmacologically active agents.

Introduction: The Strategic Value of Thiopheneboronic Acids

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and its ability to act as a bioisostere for phenyl rings. The incorporation of a boronic acid group onto this heterocycle transforms it into a powerful intermediate for carbon-carbon bond formation.[1] Boronic acids are broadly recognized for their stability, low toxicity, and exceptional versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4][5]

(4-Butylthiophen-2-yl)boronic acid emerges as a particularly strategic reagent. The boronic acid at the 2-position is highly reactive for cross-coupling, while the butyl group at the 4-position offers a key point of modulation. This alkyl substituent enhances the molecule's lipophilicity, which can significantly influence the solubility and pharmacokinetic properties of resulting drug candidates.[6] Furthermore, the placement of the substituent at the 4-position avoids steric hindrance at the reactive 2- and 5-positions, ensuring efficient participation in coupling reactions.

Physicochemical Properties and Structural Analysis

The utility of (4-Butylthiophen-2-yl)boronic acid is directly linked to its distinct chemical and structural features. As a Lewis acid, its sp2-hybridized boron atom possesses a vacant p-orbital, which is fundamental to its reactivity.[4][7][8]

Data Summary

| Property | Value | Source / Rationale |

| IUPAC Name | (4-Butylthiophen-2-yl)boronic acid | Standard Nomenclature |

| Molecular Formula | C₈H₁₃BO₂S | Calculated |

| Molecular Weight | 184.06 g/mol | Calculated |

| Physical Form | Expected to be a solid at room temperature | Analogy to similar boronic acids[9] |

| ¹¹B NMR Shift (δ) | Expected ~28-34 ppm | Typical range for arylboronic acids[10][11] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: Protons on the thiophene ring are expected to appear as distinct singlets or doublets in the aromatic region (~7.0-8.0 ppm). The butyl chain protons will resonate in the upfield aliphatic region (~0.9-2.8 ppm), with the α-methylene protons being the most deshielded. The hydroxyl protons of the boronic acid group are typically broad and may exchange with solvent.

-

¹³C NMR: The spectrum will show characteristic signals for the four distinct thiophene carbons, with the boron-bound carbon (C2) appearing in a predictable region. Four additional signals will correspond to the butyl group carbons.

-

¹¹B NMR: A single, relatively broad resonance is expected in the range of 28-34 ppm, characteristic of a trigonal planar arylboronic acid.[11] This technique is exceptionally useful for monitoring reaction completion during synthesis and for studying complexation with diols.[11]

Stability, Storage, and Handling

Boronic acids require careful handling to ensure their integrity. Two primary degradation pathways exist:

-

Protodeboronation: The cleavage of the C-B bond by acidic protons. This is often minimized by using mild reaction conditions.

-

Trimerization: Dehydration to form a cyclic anhydride known as a boroxine. This is an equilibrium process that can be reversed by the addition of water.

For optimal shelf-life, (4-Butylthiophen-2-yl)boronic acid should be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon).[9] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during handling.[12][13]

Synthesis of (4-Butylthiophen-2-yl)boronic acid

A reliable and scalable synthesis of this reagent is critical for its application. The most direct and field-proven approach is the low-temperature halogen-metal exchange of a pre-functionalized halothiophene, followed by quenching with a borate ester.[14]

Synthetic Workflow Diagram

Caption: Proposed synthesis of (4-Butylthiophen-2-yl)boronic acid.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is a representative methodology and should be performed by trained chemists with appropriate safety precautions.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-bromo-4-butylthiophene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The extremely low temperature is crucial to prevent side reactions and ensure regioselective lithiation at the 2-position.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Causality: The borate ester acts as the electrophilic boron source. Using a slight excess ensures complete consumption of the highly reactive lithiated intermediate.

-

Workup and Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by silica gel column chromatography to yield the final product as a solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of (4-Butylthiophen-2-yl)boronic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling, a robust method for forming C(sp²)-C(sp²) bonds.[5][15]

Mechanistic Cycle

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

The reaction proceeds through three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[16]

Protocol: Coupling with 4-Bromoanisole

This protocol is a representative methodology for the synthesis of 4-butyl-2-(4-methoxyphenyl)thiophene.

-

Reagent Preparation: In a vial, combine (4-Butylthiophen-2-yl)boronic acid (1.2 eq), 4-bromoanisole (1.0 eq), and potassium carbonate (2.5 eq).

-

Catalyst Addition: To the vial, add the palladium catalyst and ligand. For this electron-rich system, a catalyst like Pd(PPh₃)₄ (3 mol%) or a more active Buchwald system like Pd₂(dba)₃ (1 mol%) with SPhos (2.5 mol%) is recommended.[17][18] Causality: Buchwald-type phosphine ligands are often superior for heteroaromatic couplings as they promote fast oxidative addition and reductive elimination, minimizing side reactions.

-

Solvent and Degassing: Add a solvent mixture, such as dioxane/water (4:1, ~0.1 M). Seal the vial and degas the mixture by bubbling nitrogen or argon through it for 15 minutes. Causality: Removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.

Conclusion

(4-Butylthiophen-2-yl)boronic acid stands as a highly valuable and versatile building block for synthetic chemists. Its well-defined reactivity, combined with the strategic placement of the butyl group, provides a powerful tool for introducing the thiophene scaffold into complex molecules. The synthetic and application protocols detailed in this guide offer a robust framework for researchers to utilize this reagent effectively, paving the way for the discovery of new chemical entities in drug development and materials science. The principles of its synthesis and reactivity are extensible to a wide range of other functionalized heteroaromatic boronic acids, reinforcing the central role of these compounds in modern chemical innovation.

References

- (4-(o-Tolyl)thiophen-2-yl)boronic acid - Vulcanchem. (URL: )

- The Role of Boronic Acids in Advanced Pharmaceutical Intermedi

- Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry. (URL: )

- (4-Methylthiophen-2-yl)boronic acid | 162607-15-0 - Sigma-Aldrich. (URL: )

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- (4-fluorothiophen-2-yl)boronic acid | 1360465-66-2 - Sigma-Aldrich. (URL: )

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). (URL: )

- Which boronic acids are used most frequently for synthesis of bioactive molecules. (URL: )

-

Boronic acid - Wikipedia. (URL: [Link])

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. (2002). (URL: [Link])

-

Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC - NIH. (URL: [Link])

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. (URL: [Link])

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (URL: [Link])

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010). (URL: [Link])

-

1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (URL: [Link])

-

B-Alkyl Suzuki Couplings - Macmillan Group. (2005). (URL: [Link])

-

(THIOPHEN-2-YL)BORONIC ACID | CAS 6165-68-0 - Matrix Fine Chemicals. (URL: [Link])

-

Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010). (URL: [Link])

-

Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (URL: [Link])

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. (2022). (URL: [Link])

Sources

- 1. (THIOPHEN-2-YL)BORONIC ACID | CAS 6165-68-0 [matrix-fine-chemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 9. (4-Methylthiophen-2-yl)boronic acid | 162607-15-0 [sigmaaldrich.com]

- 10. rsc.org [rsc.org]

- 11. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. (4-(o-Tolyl)thiophen-2-yl)boronic acid () for sale [vulcanchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to (4-Butylthiophen-2-yl)boronic Acid: Synthesis, Application, and Handling

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Substituted Thiophene Boronic Acids

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, organoboron compounds are indispensable tools. Boronic acids, with their characteristic R-B(OH)₂ moiety, serve as cornerstone building blocks in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction's reliability, mild conditions, and broad functional group tolerance have cemented its role in the efficient construction of complex molecular architectures.

This guide focuses on a specific, yet highly valuable reagent: (4-Butylthiophen-2-yl)boronic acid . The thiophene ring is a privileged heterocycle in medicinal chemistry, frequently acting as a bioisostere for a phenyl ring to enhance metabolic stability or modulate pharmacokinetic properties. The addition of a butyl group at the 4-position introduces lipophilicity, which can be crucial for membrane permeability and target engagement in drug candidates. The boronic acid function at the 2-position provides a reactive handle for precisely forging new carbon-carbon bonds. Understanding the properties, synthesis, and application of this reagent is therefore critical for professionals engaged in the synthesis of novel therapeutics and advanced organic materials.

Section 1: Core Compound Identification and Properties

A precise identifier is fundamental for procurement, regulatory compliance, and experimental reproducibility. While (4-Butylthiophen-2-yl)boronic acid is a specific chemical entity, it is a specialized reagent and may not be listed in all commercial or regulatory databases.

A specific CAS Number for (4-Butylthiophen-2-yl)boronic acid is not prominently available in public chemical databases. This often indicates a compound that is either novel, sold by a limited number of specialty suppliers, or synthesized on-demand. For reference and comparison, closely related analogs are well-documented:

-

(4-Methylthiophen-2-yl)boronic acid: CAS No. 162607-15-0[1]

The physicochemical properties of (4-Butylthiophen-2-yl)boronic acid are summarized below. These values are predicted based on its structure and data from analogous compounds.

| Property | Value | Source / Justification |

| Molecular Formula | C₈H₁₃BO₂S | Structural Analysis |

| Molecular Weight | 184.06 g/mol | Calculation from Formula |

| Appearance | White to off-white solid/powder | Analogy to similar boronic acids[4] |

| Solubility | Soluble in organic solvents (e.g., Dioxane, THF, DMF) | General property of arylboronic acids[5] |

| pKa | ~8-9 | General range for arylboronic acids[5] |

| Stability | Prone to dehydration to form boroxine anhydrides | Known chemistry of boronic acids[6] |

Section 2: Synthesis of (4-Butylthiophen-2-yl)boronic acid

The synthesis of arylboronic acids typically involves the introduction of the B(OH)₂ group onto a pre-functionalized aromatic ring. A common and effective strategy for preparing the title compound is via a halogen-metal exchange followed by borylation.

Logical Synthesis Workflow

This process begins with a commercially available starting material, 3-butylthiophene, which is first brominated at the alpha-position (C2) due to the directing effect of the sulfur atom. The resulting 2-bromo-4-butylthiophene undergoes a lithium-halogen exchange at low temperature to form a highly reactive organolithium intermediate. This intermediate is then quenched with a trialkyl borate electrophile, followed by acidic workup to hydrolyze the boronate ester and yield the final boronic acid product.

Detailed Experimental Protocol: Lithiation and Borylation

Causality Note: This protocol relies on the generation of a potent nucleophile (the thienyllithium species) which readily attacks the electrophilic boron atom of the triisopropyl borate. The extremely low temperature (-78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediate.

-

Preparation: To a dry, three-necked, round-bottomed flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromo-4-butylthiophene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the organolithium solution, add triisopropyl borate (B(OiPr)₃, 1.2 eq) dropwise, again maintaining a temperature below -70 °C.

-

Warm-up and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly add aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield (4-Butylthiophen-2-yl)boronic acid as a solid.

Section 3: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (4-Butylthiophen-2-yl)boronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to synthesize 2,4-disubstituted thiophenes. These products are valuable intermediates in drug discovery and organic electronics.

Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Expertise Insight: The choice of base is critical. A base like potassium carbonate (K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species (R-B(OH)₃⁻). This "ate" complex is essential for the subsequent transmetalation step, where the organic group (4-butylthiophenyl) is transferred from boron to the palladium center.[7]

Protocol: Coupling with an Aryl Bromide

This protocol describes a typical Suzuki-Miyaura reaction between (4-Butylthiophen-2-yl)boronic acid and a generic aryl bromide (e.g., 4-bromoanisole).

| Component | Molar Eq. | Purpose |

| Aryl Bromide (e.g., 4-bromoanisole) | 1.0 | Electrophilic coupling partner |

| (4-Butylthiophen-2-yl)boronic acid | 1.2 - 1.5 | Nucleophilic coupling partner (slight excess ensures full consumption of halide) |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 | Catalyzes the C-C bond formation |

| Base (e.g., K₂CO₃ or Cs₂CO₃) | 2.0 - 3.0 | Activates the boronic acid for transmetalation[7] |

| Solvent System | - | e.g., Dioxane/Water (4:1) or Toluene/Ethanol/Water |

-

Inert Atmosphere: To a Schlenk flask, add the aryl bromide (1.0 eq), (4-Butylthiophen-2-yl)boronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).

-

Degassing: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Trustworthiness Note: This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water 4:1) via syringe.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Section 4: Safety, Handling, and Storage

Proper handling of organoboron compounds is essential for both experimental success and laboratory safety.

Hazard Profile

Based on safety data for analogous thiophene boronic acids, (4-Butylthiophen-2-yl)boronic acid should be handled as a hazardous substance.[2][8]

-

Acute Toxicity: Harmful if swallowed.[2]

-

Respiratory Irritation: May cause respiratory tract irritation.[2][8]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2]

-

PPE: Always wear appropriate personal protective equipment, including:

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Storage Recommendations

Boronic acids are susceptible to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines. While this equilibrium is often reversible, it can complicate stoichiometry and affect reaction kinetics.

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]

-

Long-term Storage: For long-term stability and to minimize boroxine formation, refrigeration (2-8 °C) or storage in a desiccator is recommended.

References

-

HB Chemical. (2015, May 20). Safety Data Sheet (SDS). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.

-

Matrix Fine Chemicals. (n.d.). (THIOPHEN-2-YL)BORONIC ACID | CAS 6165-68-0. Retrieved from [Link]

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(4), 1041-1053.

-

D'Amato, E. M. (2010). Synthesis and Application of Boronic Acid Derivatives. Virginia Tech. Retrieved from [Link]

-

Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

- Berion, D., et al. (2020).

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

Sources

- 1. 162607-15-0|(4-Methylthiophen-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. (THIOPHEN-2-YL)BORONIC ACID | CAS 6165-68-0 [matrix-fine-chemicals.com]

- 4. hbchemical.com.mx [hbchemical.com.mx]

- 5. (2,4,5-Trimethylthiophen-3-yl)boronic acid pinacol ester | 98% Pure [frontierspecialtychemicals.com]

- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. fishersci.ca [fishersci.ca]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to (4-Butylthiophen-2-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: (4-Butylthiophen-2-yl)boronic acid is a specialized organoboron compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a butyl-substituted thiophene ring coupled with a reactive boronic acid moiety, makes it an invaluable reagent for constructing complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. The thiophene core is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to modulate the physicochemical and biological properties of active pharmaceutical ingredients (APIs).[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a robust synthetic protocol, its application in Suzuki-Miyaura coupling, and its strategic importance in pharmaceutical research.

Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's properties is fundamental to its effective application. This section outlines the core chemical identifiers and structural characteristics of (4-Butylthiophen-2-yl)boronic acid.

Core Chemical Identifiers

The essential identification and property data for (4-Butylthiophen-2-yl)boronic acid are summarized below. Note that while a specific CAS Number for this exact structure is not widely cataloged, its properties can be reliably inferred from closely related analogs.

| Parameter | Value | Reference / Method |

| IUPAC Name | (4-Butylthiophen-2-yl)boronic acid | IUPAC Nomenclature |

| Molecular Formula | C₈H₁₃BO₂S | - |

| Molecular Weight | 184.07 g/mol | Calculated |

| CAS Number | Not Widely Available | - |

| Physical Form | Expected to be a solid at room temperature | Analog Data |

| Canonical SMILES | CCCCC1=CC(=CS1)B(O)O | - |

Structural and Electronic Properties

The molecule's reactivity and utility are derived from the interplay of its three key components:

-

Thiophene Ring : A five-membered aromatic heterocycle containing a sulfur atom. The thiophene ring is considered π-electron rich and often serves as a bioisostere for a phenyl ring in drug design, influencing molecular conformation, solubility, and metabolic stability.[4][5]

-

Butyl Group : A hydrophobic alkyl chain at the C4 position. This group increases the lipophilicity of the molecule, which can be critical for modulating the pharmacokinetic properties (e.g., membrane permeability, protein binding) of a final drug compound.

-

Boronic Acid Group (-B(OH)₂) : The reactive center of the molecule. Boronic acids are Lewis acids with a characteristic vacant p-orbital on the boron atom.[6] This feature facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[6] The pKa of arylboronic acids is typically around 9, allowing them to exist in a stable, uncharged trigonal planar form under neutral or acidic conditions.[6]

Synthesis and Purification

The preparation of (4-Butylthiophen-2-yl)boronic acid is most effectively achieved through the borylation of a corresponding organohalide intermediate. This method offers a reliable and scalable route to the desired product.

Retrosynthetic Analysis & Workflow

The most logical synthetic approach involves a halogen-metal exchange followed by quenching with a boron electrophile. The key precursor is 2-bromo-4-butylthiophene, which can be synthesized from commercially available starting materials.

Caption: Synthetic workflow for (4-Butylthiophen-2-yl)boronic acid.

Recommended Synthetic Protocol

This protocol details the final borylation step, assuming the precursor, 2-Bromo-4-butylthiophene, has been prepared.

Materials:

-

2-Bromo-4-butylthiophene (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 1.1 equiv, 2.5 M in hexanes)

-

Trimethyl borate (B(OMe)₃, 1.5 equiv)

-

Hydrochloric acid (HCl, 2 M aqueous solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry, three-necked flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 2-bromo-4-butylthiophene (1.0 equiv) and dissolve in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species is the critical step.

-

Borylation: To the cold solution, add trimethyl borate (1.5 equiv) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the pH of the aqueous phase is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (4-Butylthiophen-2-yl)boronic acid is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[7]

Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is key to troubleshooting and optimizing reactions.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki Coupling

This protocol provides a starting point for coupling (4-Butylthiophen-2-yl)boronic acid with a generic aryl bromide. Optimization is often required for specific substrates.[4]

Materials:

-

Aryl Bromide (1.0 equiv)

-

(4-Butylthiophen-2-yl)boronic acid (1.2-1.5 equiv)

-

Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Phosphine Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 2.0-3.0 equiv)

-

Solvent System (e.g., Dioxane/Water, 4:1 v/v)

-

Inert Gas (Argon or Nitrogen)

Procedure:

-

Setup: In a Schlenk flask, combine the aryl bromide, (4-Butylthiophen-2-yl)boronic acid, palladium catalyst, ligand, and base.

-

Degassing: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent catalyst deactivation.[4]

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Track the reaction's progress using TLC or LC-MS. Reactions involving thienylboronic acids can be troublesome, and a highly active catalyst system is often key to success.[8]

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product for purification.

Optimization and Troubleshooting

The success of a Suzuki coupling with heteroaryl boronic acids can be sensitive to reaction conditions. Electron-rich heteroaryls like thiophene generally undergo transmetalation efficiently, but side reactions like protodeboronation can occur.[5]

| Parameter | Recommended System | Rationale & Considerations |

| Catalyst/Ligand | Pd(OAc)₂ / SPhos or XPhos Precatalysts | Buchwald-type phosphine ligands are highly active and effective for coupling heteroaryl substrates, which can be challenging for traditional Pd(PPh₃)₄ systems.[4][8] |

| Base | K₃PO₄, Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to activate the boronic acid to the boronate species for transmetalation. Carbonates are generally preferred over hydroxides to minimize base-sensitive functional group degradation.[7] |

| Solvent | Toluene, Dioxane, or THF (often with water) | A biphasic system can accelerate the reaction by facilitating base dissolution and product separation. Anhydrous conditions can also be effective, depending on the substrate.[7] |

Relevance in Medicinal Chemistry and Drug Development

The strategic incorporation of the (4-butylthiophen-2-yl) moiety can significantly enhance the drug-like properties of a lead compound.

-

The Thiophene Scaffold: Thiophene is a "privileged" structure in medicinal chemistry, appearing in numerous drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[3][9] Its presence can improve metabolic stability and receptor binding affinity compared to a simple phenyl ring.[2][10]

-

Boronic Acids as Pharmacophores: Beyond their role as synthetic intermediates, boronic acids themselves can act as pharmacophores. They are known to form reversible covalent bonds with active site serines in enzymes, leading to potent and targeted inhibition. The drug Bortezomib, a proteasome inhibitor used in cancer therapy, is a prime example of a boronic acid API.[6]

-

Application in Library Synthesis: Reagents like (4-Butylthiophen-2-yl)boronic acid are ideal for generating diverse chemical libraries for high-throughput screening. The reliability of the Suzuki coupling allows for the rapid and predictable synthesis of arrays of related compounds, accelerating the hit-to-lead process in drug discovery.

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain reagent integrity. The following guidelines are based on data for analogous boronic acid compounds.

-

Hazard Identification: (4-Butylthiophen-2-yl)boronic acid should be handled as a hazardous substance. Analogous compounds are known to cause skin and serious eye irritation and may cause respiratory irritation (H315, H319, H335). Harmful if swallowed or inhaled (H302, H332).

-

Recommended Handling:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

-

Avoid generating dust.

-

-

Storage and Stability:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Storage under an inert atmosphere (argon or nitrogen) is recommended to prevent degradation.

-

Many boronic acids are best stored at refrigerated or freezer temperatures (under -20°C) to maximize shelf life.

-

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Available at: [Link]

-

Therapeutic importance of synthetic thiophene. PubMed Central (PMC). Available at: [Link]

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]

-

Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. ResearchGate. Available at: [Link]

-

Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]

-

SM coupling of 1 with 2-thienylboronic on a 10 g scale. ResearchGate. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

(thiophen-2-yl)boronic acid | CAS 6165-68-0. Matrix Fine Chemicals. Available at: [Link]

-

Boronic acid. Wikipedia. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cognizancejournal.com [cognizancejournal.com]

Introduction: The Strategic Value of (4-Butylthiophen-2-yl)boronic acid

An In-depth Technical Guide to the Synthesis of (4-Butylthiophen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(4-Butylthiophen-2-yl)boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a lipophilic butyl group on an aromatic thiophene ring, makes it a valuable precursor for synthesizing complex organic molecules. Primarily, it serves as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This reaction's tolerance of a wide range of functional groups has cemented its role in the development of pharmaceuticals, agrochemicals, and conjugated polymers for organic electronics.[3][]

This guide provides a detailed exploration of the principal synthetic pathways to (4-Butylthiophen-2-yl)boronic acid, focusing on the underlying chemical principles, step-by-step experimental protocols, and robust purification strategies. The methodologies are presented to ensure both high yield and purity, equipping researchers with the practical knowledge required for its successful laboratory-scale synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to (4-Butylthiophen-2-yl)boronic acid reveals two primary and highly effective strategies. Both pathways converge on the formation of a carbon-boron bond at the C2 position of the thiophene ring, a site activated for metallation.

Caption: Retrosynthetic analysis of (4-Butylthiophen-2-yl)boronic acid.

-

Pathway 1: Directed ortho-Metalation (DoM): This is arguably the most atom-economical route. It relies on the direct deprotonation of the C2 hydrogen of 4-butylthiophene. The sulfur heteroatom directs the lithiation to the adjacent C2 position, which is the most acidic proton on the thiophene ring.[5][6] The resulting organolithium species is then quenched with an electrophilic boron source.

-

Pathway 2: Halogen-Metal Exchange: This pathway begins with a halogenated precursor, such as 2-bromo-4-butylthiophene. The carbon-halogen bond is converted into a carbon-metal bond, either through reaction with an organolithium reagent (lithium-halogen exchange) or with magnesium metal (Grignard reagent formation).[7][8][9] This organometallic intermediate is subsequently reacted with a borate ester.

Synthetic Pathway 1: Directed ortho-Metalation of 4-Butylthiophene

This method is preferred when the starting material, 4-butylthiophene, is readily available. The high acidity of the α-proton (C2) allows for regioselective deprotonation using a strong base like n-butyllithium (n-BuLi).[10][11]

Reaction Scheme

Caption: Synthesis via Directed ortho-Metalation (DoM).

Causality Behind Experimental Choices

-

Reagent: n-Butyllithium (n-BuLi) is a sufficiently strong base to deprotonate the C2 position of thiophene (pKa ≈ 33) without requiring more hazardous reagents like tert-butyllithium (t-BuLi).[5][6]

-

Solvent: Tetrahydrofuran (THF) is the solvent of choice as it is aprotic and effectively solvates the organolithium intermediate.[10]

-

Temperature: The reaction is initiated at -78 °C (dry ice/acetone bath). This low temperature is critical to prevent side reactions, such as the reaction of n-BuLi with the solvent and to ensure kinetic control, leading to selective C2 lithiation.[12][13]

-

Boron Source: Triisopropyl borate, B(O-iPr)₃, is an excellent electrophile for this reaction. Its bulky isopropoxy groups help prevent over-addition of the organolithium reagent, which could lead to the formation of borinate byproducts.[13][14]

-

Work-up: An acidic work-up (e.g., with dilute HCl) is necessary to hydrolyze the initially formed borate ester to the desired boronic acid.

Experimental Protocol: DoM Pathway

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-butylthiophene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Litiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude (4-Butylthiophen-2-yl)boronic acid.

| Reagent/Parameter | Quantity/Value | Purpose |

| 4-Butylthiophene | 1.0 eq | Starting Material |

| Anhydrous THF | ~0.2 M | Aprotic Solvent |

| n-Butyllithium (n-BuLi) | 1.1 eq | Lithiating Agent |

| Triisopropyl borate | 1.2 eq | Electrophilic Boron Source |

| Temperature (Lithiation) | -78 °C | Kinetic Control, Prevent Side Reactions |

| 2 M HCl | To pH 1-2 | Hydrolysis of Borate Ester |

Synthetic Pathway 2: Halogen-Metal Exchange

This pathway is ideal when the starting material is 2-bromo-4-butylthiophene. It offers a highly reliable route to the corresponding organometallic intermediate.

Reaction Scheme: Grignard Formation

One of the most robust methods in this category involves the formation of a Grignard reagent.[7][15]

Caption: Synthesis via Grignard Reagent Formation.

Causality Behind Experimental Choices

-

Grignard Initiation: A small crystal of iodine (I₂) is often used to activate the surface of the magnesium turnings, facilitating the initiation of the reaction.[15]

-

Boron Source: Trimethyl borate, B(OMe)₃, is commonly used with Grignard reagents.[7][14] The reaction is performed at low temperature to control the reactivity of the Grignard reagent.

-

Alternative (Lithium-Halogen Exchange): Using two equivalents of t-BuLi at -78 °C provides a clean and rapid lithium-halogen exchange. The second equivalent of t-BuLi eliminates the t-BuBr byproduct, preventing side reactions.[9] This method is often faster and more efficient than Grignard formation but requires more careful handling of the pyrophoric t-BuLi.

Experimental Protocol: Grignard Pathway

-

Setup: In a flame-dried flask under nitrogen, place magnesium turnings (1.5 eq) and a small crystal of iodine.

-

Initiation: Add a small portion of a solution of 2-bromo-4-butylthiophene (1.0 eq) in anhydrous THF. Gently warm the flask until the color of the iodine disappears, indicating initiation.

-

Grignard Formation: Add the remaining solution of 2-bromo-4-butylthiophene dropwise at a rate that maintains a gentle reflux. After the addition, continue to reflux for 1-2 hours until most of the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C. Add trimethyl borate (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir overnight.

-

Work-up: Perform the acidic work-up and extraction as described in the DoM protocol (Pathway 1, steps 4-7).

Purification: A Critical Step for Boronic Acids

Crude boronic acids often contain residual starting materials and boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules.[16] Direct purification by standard silica gel chromatography is often challenging due to the compound's acidity and tendency to streak or decompose on the column.[16][17]

Protocol: Purification via Acid-Base Extraction

This highly effective method exploits the acidic nature of the boronic acid to separate it from neutral organic impurities.[18][19]

-

Dissolution: Dissolve the crude boronic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Base Extraction: Transfer the solution to a separatory funnel and extract with a cold aqueous base solution (e.g., 1 M NaOH or K₂CO₃). The boronic acid will deprotonate and move into the aqueous layer as its boronate salt. Repeat the extraction 2-3 times.

-

Wash: Wash the combined basic aqueous layers with diethyl ether to remove any remaining neutral impurities.

-

Acidification: Cool the aqueous layer in an ice bath and slowly acidify with cold 2 M HCl while stirring. The pure boronic acid will precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then with a minimal amount of a non-polar solvent like hexane to aid drying.

-

Drying: Dry the purified solid under vacuum to obtain pure (4-Butylthiophen-2-yl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (4-Butylthiophen-2-yl)boronic acid is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura coupling reactions.[3] It enables the efficient construction of biaryl systems, which are prevalent motifs in many drug candidates.

Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In a typical reaction, the boronic acid is activated by a base, which facilitates the transmetalation step where the 4-butylthienyl group is transferred from boron to the palladium center.[1] Subsequent reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.

Conclusion

The synthesis of (4-Butylthiophen-2-yl)boronic acid is readily achievable through well-established organometallic methodologies. The choice between directed ortho-metalation and halogen-metal exchange is primarily dictated by the availability of the respective starting materials. While the synthesis of the crude product is straightforward, meticulous attention to the purification protocol, particularly acid-base extraction, is paramount to obtaining a high-purity material suitable for sensitive downstream applications like Suzuki-Miyaura cross-coupling. This guide provides the foundational knowledge and practical steps for researchers to confidently synthesize and utilize this valuable chemical intermediate.

References

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society.

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2015). Organic Process Research & Development.

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane under Ambient Magne. (n.d.). eScholarship.org. [Link]

- Process for purification of boronic acid and its derivatives. (n.d.).

- Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.).

-

How to purify boronic acids/boronate esters?. (2016). ResearchGate. [Link]

- Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.).

-

A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). ResearchGate. [Link]

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). MDPI. [Link]

-

Which reagent will provide a clean lithiation reaction of 4-(thiophen-2-yl)aniline?. (2015). ResearchGate. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). PMC - NIH. [Link]

-

Synthesis, crystal, and molecular structure of 3,4-di-t-butylthiophen. (n.d.). RSC Publishing. [Link]

-

Arylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. (2014). ResearchGate. [Link]

-

Thiophene synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI. [Link]

-

Mechanism of aromatic lithiation reactions--Importance of steric factors. (n.d.). Indian Academy of Sciences. [Link]

-

lithiation between thiophene with n-buthyllithium. (2020). Chemistry Stack Exchange. [Link]

-

Lithiation and Organolithium Reactions. (n.d.). Mettler Toledo. [Link]

-

Suzuki cross-coupling reaction. (2020). YouTube. [Link]

-

Derivatives and Synthesis of Heterocyclic Compound: Thiophene. (2022). Research and Reviews. [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH. [Link]

-

The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. [Link]

-

Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

-

Vinylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4-(o-Tolyl)thiophen-2-yl)boronic acid () for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. mt.com [mt.com]

- 11. rroij.com [rroij.com]

- 12. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide [mdpi.com]

- 13. (1-Benzothiophen-4-yl)boronic acid synthesis - chemicalbook [chemicalbook.com]

- 14. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. escholarship.org [escholarship.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of (4-Butylthiophen-2-yl)boronic acid

Introduction

(4-Butylthiophen-2-yl)boronic acid is a key organoboron intermediate in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex molecules for drug discovery and materials science. Its structure, combining a butyl-substituted thiophene ring with a reactive boronic acid moiety, necessitates rigorous characterization to ensure identity, purity, and reactivity. This guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to unequivocally characterize this compound. The causality behind experimental choices and protocols is detailed to provide a framework for robust analytical validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone for the structural elucidation of (4-Butylthiophen-2-yl)boronic acid, providing unambiguous information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are essential for a complete assignment.

The Causality of NMR Analysis

The magnetic environment of each proton (¹H) and carbon (¹³C) nucleus is unique, influenced by neighboring atoms. This uniqueness results in distinct chemical shifts (δ), coupling constants (J), and integration values, which collectively act as a "fingerprint" of the molecule. For boronic acids, NMR analysis can be complicated by the tendency to form cyclic, trimeric anhydrides known as boroxines, especially in aprotic solvents or upon standing.[1] This equilibrium can lead to broadened peaks or the appearance of multiple species. The choice of a deuterated solvent that can break up these oligomers through hydrogen bonding, such as DMSO-d₆ or CD₃OD, is a critical experimental decision to ensure sharp, interpretable spectra of the monomeric boronic acid.[2]

Predicted Spectroscopic Data (¹H & ¹³C NMR)

Table 1: Predicted NMR Data for (4-Butylthiophen-2-yl)boronic acid (Solvent: DMSO-d₆)

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Rationale & Notes |

| Thiophene-H3 | ~7.3 - 7.5 | ~125 - 128 | Singlet or narrow doublet. Downfield due to proximity to the electron-withdrawing boronic acid group. |

| Thiophene-H5 | ~7.6 - 7.8 | ~135 - 138 | Singlet or narrow doublet. Typically the most downfield thiophene proton in 2-substituted thiophenes. |

| B(OH)₂ | ~8.0 - 8.5 (broad s) | - | A broad, exchangeable singlet. Integration may vary. Position is solvent and concentration-dependent. |

| -CH₂- (α to ring) | ~2.7 - 2.9 | ~30 - 32 | Triplet, coupled to the adjacent CH₂ group. |

| -CH₂- (β) | ~1.5 - 1.7 | ~32 - 34 | Sextet or multiplet. |

| -CH₂- (γ) | ~1.3 - 1.5 | ~21 - 23 | Sextet or multiplet. |

| -CH₃ | ~0.9 - 1.0 | ~13 - 15 | Triplet, the characteristic signature of a terminal methyl group. |

| Thiophene-C2 | Not Observed or Broad | ~145 - 150 | The carbon atom bonded to boron (ipso-carbon) often shows a very broad signal or is not observed due to quadrupolar relaxation from the boron nucleus.[5] |

| Thiophene-C3 | - | ~125 - 128 | Corresponds to the Thiophene-H3 proton. |

| Thiophene-C4 | - | ~148 - 152 | The carbon bearing the butyl group. Its chemical shift is significantly influenced by the alkyl substituent. |

| Thiophene-C5 | - | ~135 - 138 | Corresponds to the Thiophene-H5 proton. |

Experimental Protocol: Acquiring a High-Quality NMR Spectrum

This protocol ensures the acquisition of a clean, monomeric spectrum of the boronic acid.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (4-Butylthiophen-2-yl)boronic acid into a clean, dry NMR tube.

-

Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is deliberate; its hydrogen-bond accepting nature disrupts the intermolecular hydrogen bonds that lead to boroxine formation.[6]

-

Cap the tube and gently vortex or sonicate for 30-60 seconds to ensure complete dissolution.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow solvent peak shape.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover 0 to 160 ppm.

-

A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra carefully.

-

Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO septet at 39.52 ppm.

-

Integrate the ¹H peaks to determine the relative proton ratios.

-

Visualization: NMR Analysis Workflow

The logical flow from sample to final structural confirmation is a self-validating process.

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Confirming Molecular Integrity

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary tool for confirming its elemental composition.

The Causality of MS Analysis

The primary challenge in the MS analysis of boronic acids is their propensity for in-source dehydration to form boroxines (trimers).[7] This can obscure or suppress the signal for the true molecular ion. Electrospray Ionization (ESI) is the preferred technique as it is a "soft" ionization method that can be coupled with liquid chromatography (LC-MS), minimizing thermal stress and analyzing the compound directly from a solution where it exists as a monomer.[8][9] Running the analysis in a suitable solvent system (like acetonitrile/water) and optimizing instrument parameters are crucial to favor the detection of the monomeric species.[9]

Expected Mass Spectrometric Data

The molecular formula for (4-Butylthiophen-2-yl)boronic acid is C₈H₁₃BO₂S. The presence of two major boron isotopes (¹⁰B ≈ 20%, ¹¹B ≈ 80%) results in a characteristic isotopic pattern for boron-containing ions.[7]

Table 2: High-Resolution MS Data for C₈H₁₃BO₂S

| Ion Species | Calculated Exact Mass (m/z) | Notes |

| [M+H]⁺ (with ¹¹B) | 185.0751 | The most abundant ion in positive ESI mode. |

| [M+H]⁺ (with ¹⁰B) | 184.0781 | The A-1 peak, approximately 25% the intensity of the ¹¹B peak. |

| [M+Na]⁺ (with ¹¹B) | 207.0570 | A common adduct observed in ESI-MS. |

| [M-H]⁻ (with ¹¹B) | 183.0594 | The primary ion expected in negative ESI mode. |

Experimental Protocol: LC-ESI-MS Analysis

This protocol is designed to maximize the detection of the monomeric molecular ion.

-

Sample Preparation:

-

Prepare a stock solution of the boronic acid at 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

-

-

LC-MS System Configuration:

-

LC System: Use a C18 column with a gradient elution from water (+0.1% formic acid) to acetonitrile (+0.1% formic acid). A short run time (e.g., 2-5 minutes) is sufficient.[9]

-

MS System: Electrospray Ionization (ESI) source.

-

-

ESI-MS Parameter Optimization:

-

Ionization Mode: Positive and Negative.

-

Capillary Voltage: 3.0-4.0 kV.

-

Nebulizer Gas (N₂): Set to a moderate pressure to ensure efficient nebulization.

-

Drying Gas (N₂): Use a low temperature (e.g., 200-250 °C) and flow rate to minimize in-source dehydration.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Analysis:

-

Extract the ion chromatogram for the expected m/z values (e.g., 185.0751).

-

Examine the mass spectrum corresponding to the chromatographic peak.

-

Verify the molecular formula by comparing the measured exact mass to the calculated value (within 5 ppm error) and confirming the characteristic boron isotopic pattern.

-

Visualization: ESI-MS Analysis Workflow

Caption: Workflow for ESI-MS molecular formula validation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups within the molecule.

The Causality of IR Analysis

Chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations. An IR spectrum is a plot of this absorption, allowing for the identification of functional groups. For (4-Butylthiophen-2-yl)boronic acid, the most characteristic signals are the O-H and B-O stretches of the boronic acid group and the C-H and C=C stretches of the aromatic and aliphatic portions. Attenuated Total Reflectance (ATR) is the preferred sampling technique for solids as it requires minimal sample preparation.[10]

Expected IR Absorption Data

The expected absorption bands are based on well-established correlation tables and data from similar arylboronic acids.[11][12][13]

Table 3: Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Boronic Acid) | 3200 - 3400 | Broad, Strong |

| C-H Stretch (Aromatic) | 3050 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic Ring) | 1550 - 1610 | Medium |

| B-O Stretch (Asymmetric) | 1330 - 1380 | Strong |

| B-O-H In-plane Bend | 1150 - 1200 | Medium |

| Out-of-plane Bending | 500 - 750 | Medium |

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is essential to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid (4-Butylthiophen-2-yl)boronic acid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum should be automatically ratioed against the background. Label the major peaks and correlate them with the expected functional groups listed in Table 3.

Visualization: IR Spectroscopy Workflow

Caption: Workflow for functional group confirmation by ATR-FTIR.

Conclusion

The comprehensive characterization of (4-Butylthiophen-2-yl)boronic acid is achieved through the synergistic application of NMR, MS, and IR spectroscopy. NMR provides the definitive structural framework, MS confirms the elemental composition and molecular weight, and IR verifies the presence of essential functional groups. By following the detailed, causality-driven protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the identity and quality of this critical synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

-

Wang, R., & Li, L. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry: A European Journal, 19(23), 7587-94. Available at: [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(18), 7393-7399. Available at: [Link]

-

Hughes, A. D., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. Available at: [Link]

-

Request PDF. (2025). Arylboronic Acid Chemistry under Electrospray Conditions. Available at: [Link]

-

Striegel, M. F., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3446–3453. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of boric acid. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of boric acid used for starting raw material. Available at: [Link]

-

ResearchGate. (n.d.). ATR-FT-IR spectra of 1, 2, and boronate microparticles BP. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available at: [Link]

-

PubMed. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Available at: [Link]

-

ResearchGate. (2024). (PDF) 19 F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Available at: [Link]

-

Request PDF. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Available at: [Link]

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. Available at: [Link]

-

ACS Publications. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. Available at: [Link]

-

Nature Protocols. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Available at: [Link]

-

SpectraBase. (n.d.). 3-Thienylboronic acid - Optional[1H NMR] - Spectrum. Available at: [Link]

-

University of Ottawa. (n.d.). NMR Protocols. Available at: [Link]

-

The Royal Society of Chemistry. (2016). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. Available at: [Link]

-

Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. Available at: [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Available at: [Link]

-

University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

PubChem. (n.d.). p-Tolylboronic acid. Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). (THIOPHEN-2-YL)BORONIC ACID. Available at: [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... Available at: [Link]

-

PubChemLite. (2025). [4-(methoxymethyl)thiophen-2-yl]boronic acid. Available at: [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene.... Available at: [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Phenylboronic acid(98-80-6) IR Spectrum [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for (4-Butylthiophen-2-yl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the health and safety considerations for (4-Butylthiophen-2-yl)boronic acid, a key building block in modern synthetic chemistry. As a Senior Application Scientist, the following information is synthesized from established safety protocols for structurally analogous compounds and is intended to provide a robust framework for risk assessment and safe handling in a laboratory setting. It is imperative to note that a specific Safety Data Sheet (SDS) for (4-Butylthiophen-2-yl)boronic acid was not available at the time of this writing. Therefore, the following guidance is based on a conservative interpretation of data from closely related thiophene and boronic acid derivatives.

Compound Profile and Inferred Hazard Identification

Structural Analogs Analysis:

The safety profile is inferred from compounds such as (2-(sec-butyl)thiophen-3-yl)boronic acid, (5-Cyano-3-methylthiophen-2-yl)boronic acid, and n-Butylboronic acid. These related structures consistently indicate a profile of moderate acute toxicity and irritant properties.

Anticipated GHS Classification:

Based on the available data for analogous compounds, (4-Butylthiophen-2-yl)boronic acid should be handled as a substance with the following potential classifications under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Prudent Laboratory Practices: A Risk Mitigation Strategy

A proactive approach to safety is paramount when handling research chemicals with incomplete toxicological profiles. The following protocols are designed to create a self-validating system of safety, minimizing exposure and mitigating risk.

The Hierarchy of Controls: An Experimental Workflow

The most effective safety strategies prioritize engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.

Caption: Hierarchy of controls for handling (4-Butylthiophen-2-yl)boronic acid.

Engineering Controls: Your First Line of Defense

-

Fume Hood: All handling of solid (4-Butylthiophen-2-yl)boronic acid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

-

Ventilation: Ensure general laboratory ventilation is adequate to maintain a safe working environment.

-

Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.[2]

Personal Protective Equipment (PPE): Essential for Direct Handling

Appropriate PPE is a critical final barrier against exposure.

| PPE Item | Specification | Rationale |

| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects against dust particles and splashes causing serious eye irritation.[3][4] |

| Hand Protection | Nitrile gloves (minimum 4 mil thickness). Inspect for integrity before each use. | Prevents skin contact which can cause irritation. |

| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against accidental spills and contamination of personal clothing. |

| Respiratory | For large quantities or situations with high dust potential, a NIOSH-approved N95 or P1 particulate respirator is recommended. | Minimizes the risk of inhaling irritant dust.[1] |

Standard Operating Procedures: From Benchtop to Waste

Adherence to standardized procedures is crucial for ensuring safety and experimental reproducibility.

Handling and Storage Protocol

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][5]

-

Consider storage under an inert atmosphere (e.g., argon or nitrogen) to maintain compound integrity, as some boronic acids can be sensitive to air and moisture.[6]

Handling:

-

Preparation: Before handling, ensure all necessary engineering controls are functioning and the required PPE is donned correctly.

-

Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

-

Dissolution: Add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: Thoroughly wash hands and forearms with soap and water after handling, even if gloves were worn.[1][3] Do not eat, drink, or smoke in the laboratory.[1]

Spill and Exposure Response

Rapid and correct response to an accidental release or exposure is critical.

Caption: Emergency response workflow for incidents involving (4-Butylthiophen-2-yl)boronic acid.

First-Aid Measures

The following first-aid procedures are based on the anticipated hazards of the compound.

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[2][6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be collected in a designated, labeled, and sealed container. Do not dispose of down the drain.

Toxicological and Ecological Information (Inferred)

Toxicological Profile:

-

Acute Effects: Harmful if swallowed. Causes irritation to the skin, eyes, and respiratory tract.[1][3][4]

-